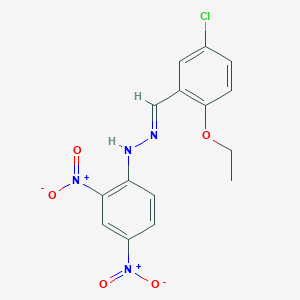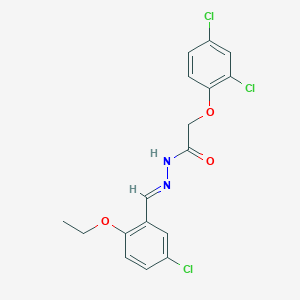![molecular formula C22H26ClN3O5S B298247 ethyl 4-[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate](/img/structure/B298247.png)
ethyl 4-[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate, commonly known as CBP-307, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
CBP-307 exerts its pharmacological effects by selectively inhibiting PDE4 isoforms, particularly PDE4D and PDE4B, which are highly expressed in various tissues and cells. PDE4 inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various cellular signaling pathways. This, in turn, leads to downstream effects such as inhibition of pro-inflammatory cytokine production, activation of anti-inflammatory pathways, and regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
CBP-307 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types. Additionally, CBP-307 has been shown to increase insulin sensitivity and glucose uptake in adipocytes, suggesting its potential use in the treatment of type 2 diabetes and obesity.
实验室实验的优点和局限性
CBP-307 has several advantages as a research tool for studying cellular signaling pathways and disease mechanisms. It is a highly selective and potent inhibitor of PDE4 isoforms, which allows for precise modulation of cellular processes. Additionally, CBP-307 has good pharmacokinetic properties, such as high oral bioavailability and long half-life, which makes it suitable for in vivo studies. However, like any other research tool, CBP-307 has certain limitations such as potential off-target effects and limited solubility in aqueous solutions.
未来方向
CBP-307 has shown promising results in preclinical studies, and several potential therapeutic applications have been proposed. Future research should focus on further elucidating the molecular mechanisms of CBP-307 action, as well as its potential use in clinical settings. Additionally, the development of more potent and selective PDE4 inhibitors based on the CBP-307 scaffold could lead to the discovery of new drugs for various diseases. Lastly, the identification of biomarkers that predict response to CBP-307 treatment could help in patient selection and personalized medicine.
合成方法
The synthesis of CBP-307 involves the reaction of piperazine-1-carboxylic acid with N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycine ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain CBP-307 in high yield and purity.
科学研究应用
CBP-307 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and obesity. It has been shown to inhibit the activity of a key enzyme called phosphodiesterase 4 (PDE4), which plays a crucial role in regulating cellular signaling pathways. By inhibiting PDE4, CBP-307 can modulate various cellular processes such as inflammation, immune response, and energy metabolism.
属性
产品名称 |
ethyl 4-[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate |
|---|---|
分子式 |
C22H26ClN3O5S |
分子量 |
480 g/mol |
IUPAC 名称 |
ethyl 4-[2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H26ClN3O5S/c1-2-31-22(28)25-14-12-24(13-15-25)21(27)17-26(16-18-8-10-19(23)11-9-18)32(29,30)20-6-4-3-5-7-20/h3-11H,2,12-17H2,1H3 |
InChI 键 |
SJUIEJCZTWSYJO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)
![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)

![4-bromo-N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298170.png)
![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea](/img/structure/B298174.png)
![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298178.png)

![4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B298181.png)
![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298182.png)
![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)
![4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B298184.png)
![2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298186.png)
![2-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298187.png)